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Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791 Get Quote

An In-depth Technical Guide on 5-Chloro-2-
methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer
Specific experimental data for 5-Chloro-2-methyl-4-nitrophenol (CAS No. 68402-34-6) is not

readily available in public scientific databases. The information presented in this guide is a

combination of predicted data for the target molecule and experimental data for closely related

isomers. This guide should be used for informational purposes, and any experimental work

should be conducted with caution and validated independently.

Core Physical and Chemical Properties
Due to the limited availability of experimental data for 5-Chloro-2-methyl-4-nitrophenol, the

following table summarizes its predicted physicochemical properties. For comparative

purposes, a table with experimental data for the isomer 5-Chloro-4-methyl-2-nitrophenol is also

provided.

Table 1: Predicted Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol
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Property Value Source

Molecular Formula C₇H₆ClNO₃ -

Molecular Weight 187.58 g/mol -

XLogP3 2.9 Predicted

Hydrogen Bond Donor Count 1 Predicted

Hydrogen Bond Acceptor

Count
4 Predicted

Rotatable Bond Count 1 Predicted

Exact Mass 187.0036207 g/mol Predicted

Monoisotopic Mass 187.0036207 g/mol Predicted

Topological Polar Surface Area 66.1 Å² Predicted

Heavy Atom Count 12 Predicted

Table 2: Experimental Physicochemical Properties of Isomer: 5-Chloro-4-methyl-2-nitrophenol

(CAS: 100278-74-8)

Property Value Source

Molecular Formula C₇H₆ClNO₃ PubChem

Molecular Weight 187.58 g/mol PubChem[1]

Melting Point Not Available -

Boiling Point Not Available -

Solubility Not Available -

Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of 5-Chloro-2-methyl-4-
nitrophenol is not publicly documented. However, a plausible synthetic route can be adapted
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from general procedures for the nitration of substituted phenols. The proposed synthesis

involves the nitration of 5-Chloro-2-methylphenol.

Proposed Synthesis of 5-Chloro-2-methyl-4-nitrophenol
The synthesis can be approached by the direct nitration of 5-chloro-2-methylphenol. The

directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the

chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of the

incoming nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from general nitration procedures):

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a

stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric

acid. Maintain the temperature below 10°C.

Dissolution of Starting Material: Dissolve 5-chloro-2-methylphenol in a minimal amount of a

suitable solvent, such as glacial acetic acid or by careful addition to the cold sulfuric acid.

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-

methylphenol while maintaining the temperature between 0°C and 5°C with vigorous stirring.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC).

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice

with stirring.

Isolation: The product, being a solid, is expected to precipitate. Isolate the crude product by

vacuum filtration and wash with cold water until the washings are neutral.

Purification: The crude product will likely be a mixture of isomers. Purify 5-Chloro-2-methyl-
4-nitrophenol from other isomers by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography.
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General Protocol for Compound Characterization
The identity and purity of the synthesized 5-Chloro-2-methyl-4-nitrophenol should be

confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and

integration values will confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull.

Characteristic peaks for the O-H, C-H (aromatic and methyl), C=C (aromatic), N-O (nitro

group), and C-Cl bonds should be identified.

Mass Spectrometry (MS):

Analyze the sample using a mass spectrometer (e.g., using Electron Ionization - EI) to

determine the molecular weight.

The mass spectrum should show the molecular ion peak (M⁺) and characteristic

fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Purity Analysis:

Assess the purity of the compound using High-Performance Liquid Chromatography

(HPLC) or Gas Chromatography (GC).

Spectral Data
As experimental spectra for 5-Chloro-2-methyl-4-nitrophenol are not available, predicted

data and general characteristics are provided below.
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Table 3: Predicted ¹H and ¹³C NMR Spectral Data for 5-Chloro-2-methyl-4-nitrophenol (in
CDCl₃)

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H-3 ~7.8 s 1H Ar-H

H-6 ~7.2 s 1H Ar-H

OH Variable br s 1H Phenolic OH

CH₃ ~2.3 s 3H Methyl H

¹³C NMR

Predicted

Chemical Shift

(ppm)

Assignment

C-1 (C-OH) ~155 Ar-C

C-2 (C-CH₃) ~125 Ar-C

C-3 ~128 Ar-CH

C-4 (C-NO₂) ~145 Ar-C

C-5 (C-Cl) ~130 Ar-C

C-6 ~120 Ar-CH

CH₃ ~16 Methyl C

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy:

The IR spectrum of 5-Chloro-2-methyl-4-nitrophenol is expected to show the following

characteristic absorption bands:

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

~1590 and 1475 cm⁻¹: Aromatic C=C stretching.

~1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

~800-600 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

The mass spectrum of 5-Chloro-2-methyl-4-nitrophenol under electron ionization (EI) is

expected to show:

Molecular ion peak (M⁺): at m/z 187 and 189 in an approximate 3:1 ratio, corresponding to

the ³⁵Cl and ³⁷Cl isotopes.

Major fragmentation pathways: Loss of the nitro group (-NO₂), loss of a methyl radical (-

CH₃), and other characteristic fragmentations of substituted phenols.

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or involvement in signaling pathways of 5-Chloro-2-methyl-4-nitrophenol.

However, chloronitrophenols as a class of compounds are known to exhibit biological activity,

often associated with toxicity. The biological action of chlorinated phenols increases with the

degree of chlorination.[2] Some nitrophenols are known to act as uncouplers of oxidative

phosphorylation. The toxicity of chloronitrophenols can be a concern due to their potential to be

environmental pollutants.[3] Further research is required to determine the specific biological

profile of 5-Chloro-2-methyl-4-nitrophenol.

Mandatory Visualizations
Diagram 1: Proposed Synthesis Workflow
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Caption: Proposed synthesis workflow for 5-Chloro-2-methyl-4-nitrophenol.

Diagram 2: General Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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